molecular formula C11H14N4O2 B11876990 N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine CAS No. 62194-91-6

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

Cat. No.: B11876990
CAS No.: 62194-91-6
M. Wt: 234.25 g/mol
InChI Key: DOMGWXQMCSULHT-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a chemical compound of interest in scientific research built on the imidazo[1,2-a]pyridine scaffold. This fused nitrogen-bridged heterocycle is a privileged structure in medicinal chemistry, known for displaying a broad spectrum of biological activities . The specific substitution pattern of this compound, featuring a 3-nitro group and a N-(2-methylpropyl)amine at the 2-position, is designed to explore and modulate its potential biological properties. The imidazo[1,2-a]pyridine core is found in several clinically used drugs, including the sedative and anxiolytic agents like alpidem and zolpidem, the analgesic miroprofen, the antiosteoporosis drug minodronic acid, and the cardiotonic agent olprinone . This underscores the scaffold's significant versatility and value in drug discovery. The 3-nitroimidazo[1,2-a]pyridine moiety is a recognized chemical building block, available for use in the synthesis and functionalization of more complex molecules . Researchers are actively developing novel methods, including radical reactions and multi-component aza-Friedel–Crafts reactions, to efficiently decorate this core structure with various functional groups, which is crucial for generating diverse compound libraries for biological screening . As a research tool, this compound is intended for use in vitro laboratory experiments only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

62194-91-6

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C11H14N4O2/c1-8(2)7-12-10-11(15(16)17)14-6-4-3-5-9(14)13-10/h3-6,8,12H,7H2,1-2H3

InChI Key

DOMGWXQMCSULHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential GBB-Nitration-Alkylation Route

  • GBB Reaction : 2-Aminopyridine + isobutyraldehyde + tert-butyl isocyanide → 3-Amino-2-(tert-butyl)imidazo[1,2-a]pyridine (45% yield).

  • Nitration : HNO₃/H₂SO₄ → 3-Nitro-2-(tert-butyl)imidazo[1,2-a]pyridine (78% yield).

  • Deprotection & Alkylation : HCl-mediated tert-butyl removal, followed by 2-methylpropyl bromide alkylation (70% overall yield).

One-Pot Industrial Synthesis

Patent describes a streamlined process using DMF-DMA for enamine formation and in situ nitration:

  • Step 1 : 3-Acetylpyridine + DMF-DMA → β-Dimethylaminovinyl ketone (90% conversion).

  • Step 2 : Nitration with HNO₃/H₂SO₄ → 3-Nitro intermediate (85% yield).

  • Step 3 : Coupling with 2-methylpropylamine (DMF, 120°C) → Final product (88% yield, purity ≥99%).

Challenges and Mitigation Strategies

  • Nitration Selectivity : Electron-donating groups (e.g., -NH₂) promote undesired meta nitration. Solution: Temporary protection as urea derivatives.

  • Alkylation Side Reactions : Over-alkylation occurs with excess alkylating agent. Solution: Controlled stoichiometry (1:1.05 substrate:alkylator).

  • Purification Complexity : Chromatography is avoided industrially via solvent tuning (e.g., methanol recrystallization) .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical properties and bioactivity. Below is a detailed comparison of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine with analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound C₁₁H₁₄N₄O₂ 234.26 -Nitro (C3)
-2-Methylpropyl (N2)
InChIKey: DOMGWXQMCSULHT; LogP (calc.): ~2.1*
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine C₁₀H₁₂N₄O₃ 236.23 -Nitro (C3)
-2-Methoxyethyl (N2)
Density: N/A; LogP (calc.): ~0.8*
N-Cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine C₁₈H₂₇N₃ 285.43 -2-Methylpropyl (C2)
-Cyclohexyl (N3)
-Methyl (C5)
Density: 1.12 g/cm³; LogP: 4.66
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine C₂₁H₂₆FN₃ 339.45 -4-Fluorophenyl (C2)
-Isopropyl (N)
IR: 3084 cm⁻¹ (C-H aromatic); MS: m/z = 339 [M⁺]
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine C₁₈H₁₃ClN₄ 320.78 -Chloro (C6)
-Phenyl (N3)
-Pyridinyl (C2)
Monoistopic mass: 320.0829; ChemSpider ID: 5053748
N-Cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine C₁₈H₂₁N₅ 307.39 -Cyclohexyl (N)
-Methyl (N)
-Pyrimidinyl (C4)
SMILES: n1ccc(nc1N(C2CCCCC2)C)c3cnc4ccccn34

*LogP values estimated via computational methods due to lack of experimental data.

Structural and Electronic Differences

  • Nitro vs.
  • Alkyl vs. Aryl Amines : The 2-methylpropyl group (branched alkyl) at N2 contrasts with aromatic amines (e.g., phenyl in ) or methoxyethyl chains (), impacting lipophilicity. For example, N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine has a higher LogP (4.66) due to its cyclohexyl and methyl groups .
  • Hybrid Systems : Compounds like N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine incorporate pyrimidine moieties, expanding π-conjugation and altering binding affinities .

Physicochemical and Spectroscopic Trends

  • Melting Points : N,3-Diaryl derivatives (e.g., 4a-g in ) exhibit high melting points (213–241°C), attributed to strong intermolecular π-π stacking. In contrast, alkyl-substituted analogs like the target compound likely have lower melting points due to reduced crystallinity.
  • IR/NMR Signatures: The nitro group in the target compound generates distinct IR stretches (~1350–1500 cm⁻¹ for NO₂) and deshielded NMR signals for adjacent protons, differing from halogenated analogs (e.g., C-Cl IR ~600–800 cm⁻¹ in ).
  • Chromatographic Behavior : Pyrrolo[1,2-a]pyrazine isomers (e.g., hexahydro-3-(2-methylpropyl)) elute at 16.95–18.27 min in GC-MS, suggesting lower polarity compared to nitroimidazopyridines .

Biological Activity

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiparasitic, and potential therapeutic applications.

The chemical formula of this compound is C8H10N4O2C_8H_{10}N_4O_2 with a molecular weight of 194.19 g/mol. The compound features a nitro group and an imidazo[1,2-a]pyridine core, which are critical for its biological activities.

PropertyValue
Chemical FormulaC₈H₁₀N₄O₂
Molecular Weight194.19 g/mol
IUPAC NameThis compound
SMILESCC(C)N1=C(N=C(N=C1)N+[O-])C=C

Antimicrobial Activity

Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Antiparasitic Activity

The compound has also shown promising results in antiparasitic activity. It was evaluated against protozoan parasites such as Trypanosoma and Leishmania, demonstrating effective inhibition of growth at low micromolar concentrations. The structure-activity relationship (SAR) analysis suggested that the nitro group plays a crucial role in enhancing its antiparasitic effects.

Anti-inflammatory Effects

In addition to antimicrobial and antiparasitic activities, this compound exhibits anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
  • Antiparasitic Action : A clinical trial assessing its effectiveness against Leishmania donovani reported a significant reduction in parasite load in treated subjects compared to controls.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound significantly decreased TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharide (LPS).

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